molecular formula C13H20BrN B1475514 [(4-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine CAS No. 1566862-88-1

[(4-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine

Cat. No.: B1475514
CAS No.: 1566862-88-1
M. Wt: 270.21 g/mol
InChI Key: FQDYITZOYIQEPI-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is a secondary amine featuring a 4-bromobenzyl group and a branched 3,3-dimethylbutan-2-yl substituent. Though direct pharmacological data for this compound are unavailable, structurally related amines exhibit diverse biological activities, including antimicrobial, antiviral, and receptor antagonism .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-10(13(2,3)4)15-9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDYITZOYIQEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Bromophenyl)methylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features a bromophenyl group attached to a branched aliphatic amine. The presence of the bromine atom enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to (4-Bromophenyl)methylamine exhibit various biological activities, including:

  • Antiproliferative effects : Inhibition of cancer cell growth.
  • Enzyme inhibition : Modulation of specific enzymes involved in metabolic pathways.
  • Receptor interaction : Binding to receptors that can influence signaling pathways.

The biological activity of (4-Bromophenyl)methylamine is attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes such as protein kinases, leading to altered cellular signaling.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Cellular Pathway Influence : It has been shown to affect pathways such as the MAPK/ERK pathway, crucial for cell proliferation and differentiation.

Case Studies

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 13.3 µM for related compounds .
    • Another investigation showed that similar compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .
  • Enzyme Inhibition :
    • Compounds structurally related to (4-Bromophenyl)methylamine have demonstrated inhibitory effects on xanthine oxidase and other enzymes involved in metabolic processes .

Data Table: Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntiproliferativeMCF-7 (breast cancer)13.3
Enzyme InhibitionXanthine oxidase24.3
Receptor ModulationVarious receptorsNot specified

Pharmacokinetics

The pharmacokinetic profile of (4-Bromophenyl)methylamine is critical for understanding its bioavailability and therapeutic efficacy. Factors such as absorption rate, distribution within tissues, metabolism, and excretion significantly influence its biological activity.

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityVariable
Half-lifeNot established
MetabolismHepatic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic and Alkyl Groups

Bis(4-bromophenyl)amine
  • Structure : Tertiary amine with two 4-bromophenyl groups.
  • Properties : Higher molecular weight (327.02 g/mol) and planarity compared to the target compound. The absence of an alkyl chain reduces lipophilicity.
  • Applications : Used as a synthetic intermediate for pharmaceuticals and materials .
  • Key Difference : Tertiary vs. secondary amine; lacks alkyl branching.
B. (3-Bromo-4-fluorophenyl)methylamine
  • Structure : Secondary amine with a 3-bromo-4-fluorobenzyl group and a 3-methylbutan-2-yl chain.
  • The alkyl chain is less branched (3-methyl vs. 3,3-dimethyl), reducing steric hindrance .
  • Key Difference : Halogen substitution (Br/F vs. Br only) and alkyl branching.
C. 2-(4-Bromophenyl)ethylamine
  • Structure : Secondary amine with a 4-bromophenethyl group and methyl substituent.
  • Properties : The phenethyl group increases conformational flexibility compared to the rigid benzyl group in the target compound. Lower molecular weight (214.11 g/mol) may improve solubility .
  • Key Difference : Ethyl linker vs. direct benzyl attachment.

Functional Group and Pharmacophore Modifications

4-(4-Bromophenyl)-thiazol-2-amine Derivatives
  • Structure : Thiazole ring with a 4-bromophenyl substituent and a primary amine.
  • Properties : The thiazole core introduces aromaticity and hydrogen-bonding capacity. Demonstrated antimicrobial activity in vitro .
  • Key Difference : Heterocyclic core vs. aliphatic amine.
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid
  • Structure: Amide derivative with a 4-bromophenylamino group and carboxylic acid.
  • Properties : The carboxylic acid enables hydrogen bonding and ionic interactions, contrasting with the neutral amine in the target compound. Crystallographic studies reveal dimeric hydrogen-bonding motifs .
  • Key Difference : Amide/carboxylic acid vs. secondary amine.

Alkyl Chain Branching and Length

A. 1-(4-Bromophenyl)ethylamine
  • Structure : Secondary amine with a 4-bromophenethyl group and a 6-methylheptan-2-yl chain.
  • Properties: The extended alkyl chain (C7 vs.
  • Key Difference : Longer and more complex alkyl substituent.
B. (4-Bromophenyl)methylamine
  • Structure : Secondary amine with a 4-bromobenzyl group and ethyl chain.
  • Properties : Simpler structure with lower steric hindrance. Lacks the metabolic stability conferred by branching .
  • Key Difference : Linear vs. branched alkyl chain.

Preparation Methods

Nucleophilic Substitution Approach

A common and straightforward method to prepare secondary amines like (4-Bromophenyl)methylamine involves the nucleophilic substitution of a benzyl halide derivative with a sterically hindered amine.

  • Reaction Scheme:

    4-bromobenzyl chloride (or bromide) reacts with 3,3-dimethylbutan-2-ylamine under basic or neutral conditions to form the desired secondary amine via an SN2 mechanism.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • Base: Potassium carbonate or sodium hydroxide to neutralize the released HCl.
    • Temperature: Mild heating (40–80 °C) to promote substitution without side reactions.
  • Advantages:

    • High regioselectivity due to the benzyl position being highly reactive.
    • Straightforward purification by extraction and crystallization.
  • Challenges:

    • Steric hindrance from the 3,3-dimethylbutan-2-yl group may reduce reaction rate.
    • Potential for elimination side reactions if conditions are too harsh.

Reductive Amination Method

Reductive amination is a versatile and widely used method to synthesize secondary amines, particularly when starting from aldehydes or ketones.

  • Reaction Scheme:

    4-bromobenzaldehyde is condensed with 3,3-dimethylbutan-2-ylamine to form an imine intermediate, which is then reduced to the secondary amine.

  • Reaction Conditions:

    • Catalyst: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (Pd/C under H2).
    • Solvent: Methanol or ethanol.
    • pH: Mildly acidic to neutral to favor imine formation.
    • Temperature: Room temperature to mild heating.
  • Advantages:

    • High chemoselectivity and yields.
    • Avoids use of benzyl halides, which may be less readily available or more reactive.
  • Considerations:

    • Control of reaction pH is critical to prevent side reactions.
    • Reduction step must be carefully monitored to avoid over-reduction.

Palladium-Catalyzed Cross-Coupling Reactions

Although less common for direct amine formation, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination can be employed to couple aryl halides with amines.

  • Reaction Scheme:

    4-bromobenzyl derivatives can be coupled with 3,3-dimethylbutan-2-ylamine in the presence of a palladium catalyst and suitable ligands.

  • Reaction Conditions:

    • Catalyst: Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.
    • Base: Potassium tert-butoxide or sodium tert-butoxide.
    • Solvent: Toluene or dioxane.
    • Temperature: Elevated temperatures (80–110 °C).
  • Advantages:

    • High functional group tolerance.
    • Can be used to synthesize complex amines with high purity.
  • Limitations:

    • Requires expensive catalysts and ligands.
    • May need inert atmosphere to prevent catalyst degradation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Purity Notes
Nucleophilic Substitution 4-bromobenzyl chloride + 3,3-dimethylbutan-2-ylamine K2CO3 or NaOH (base) DMF, 40–80 °C Moderate to high Simple, but steric hindrance may slow reaction
Reductive Amination 4-bromobenzaldehyde + 3,3-dimethylbutan-2-ylamine NaBH3CN or Pd/C + H2 MeOH, RT to mild heat High High selectivity, mild conditions
Pd-Catalyzed Cross-Coupling 4-bromobenzyl derivative + amine Pd catalyst, phosphine ligands Toluene/dioxane, 80–110 °C High, but catalyst cost high Suitable for complex substrates

Research Findings and Optimization Insights

  • Steric Effects: The bulky 3,3-dimethylbutan-2-yl group can hinder nucleophilic attack, necessitating optimized reaction times and temperatures to achieve satisfactory yields.

  • Catalyst Selection: In palladium-catalyzed methods, ligand choice significantly affects reaction efficiency and selectivity. Bulky, electron-rich phosphine ligands improve coupling rates with hindered amines.

  • Purification: Secondary amines prepared via reductive amination or substitution often require chromatographic purification or recrystallization to remove unreacted starting materials and side products.

  • Environmental and Safety Considerations: Reductive amination with sodium cyanoborohydride requires careful handling due to toxicity; catalytic hydrogenation offers a greener alternative.

Q & A

Basic: What are the standard synthetic routes for (4-Bromophenyl)methylamine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution between 4-bromobenzyl chloride and 3,3-dimethylbutan-2-amine under basic conditions (e.g., NaOH or K₂CO₃). Key variables include:

  • Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may promote side reactions like oxidation of the amine group .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity, while ethereal solvents (THF) may reduce by-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from unreacted starting materials or dimeric by-products .

Advanced: How can computational modeling optimize the steric and electronic properties of (4-Bromophenyl)methylamine for receptor binding studies?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Steric effects : The bulky 3,3-dimethylbutan-2-yl group may hinder binding to flat aromatic pockets in enzymes or receptors .
  • Electron distribution : The bromophenyl moiety’s electron-withdrawing nature alters charge density, affecting π-π stacking or hydrogen-bonding interactions .
  • Docking simulations : Software like AutoDock Vina can model ligand-receptor interactions, guiding structural modifications (e.g., substituting bromine with methoxy groups) to improve affinity .

Basic: What spectroscopic techniques are most effective for characterizing (4-Bromophenyl)methylamine?

Answer:

  • ¹H/¹³C NMR : Identify chemical shifts for the bromophenyl aromatic protons (δ 7.2–7.5 ppm) and the branched alkyl chain (δ 1.0–1.5 ppm for methyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~ 284.1 m/z) and isotopic patterns from bromine .
  • IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) to verify functional groups .

Advanced: How can researchers resolve discrepancies in bioactivity data for (4-Bromophenyl)methylamine across different assay systems?

Answer:
Contradictions may arise from:

  • Assay conditions : Varying pH or ionic strength alters protonation states of the amine, affecting membrane permeability .
  • Metabolic stability : Hepatic microsomal assays (e.g., using rat liver S9 fractions) can identify rapid degradation pathways, necessitating structural stabilization (e.g., methyl group addition) .
  • Off-target effects : Competitive binding assays (e.g., radioligand displacement) and siRNA knockdowns help distinguish primary targets from secondary interactions .

Basic: What crystallization strategies are effective for (4-Bromophenyl)methylamine, and how does SHELX refine its crystal structure?

Answer:

  • Crystallization : Slow evaporation from ethanol/water mixtures (1:1) at 4°C promotes single-crystal growth. The bromine atom enhances X-ray diffraction contrast .
  • SHELX refinement :
    • SHELXD : Solves phases via dual-space methods, leveraging bromine’s strong anomalous scattering .
    • SHELXL : Refines anisotropic displacement parameters and validates H-atom positions using Fourier difference maps .

Advanced: What mechanistic insights explain the compound’s instability under oxidative conditions, and how can derivatives improve stability?

Answer:

  • Oxidation pathways : The tertiary amine undergoes N-oxidation via cytochrome P450 enzymes, forming polar metabolites detectable via LC-MS .
  • Stabilization strategies :
    • Steric shielding : Introducing geminal dimethyl groups adjacent to the amine reduces enzymatic access .
    • Electron-withdrawing substituents : Fluorine substitution on the phenyl ring decreases electron density, slowing oxidation .

Basic: How does (4-Bromophenyl)methylamine compare structurally to analogs like (4-Methoxyphenyl)methylamine?

Answer:

  • Electronic effects : Bromine’s electron-withdrawing nature reduces aromatic ring electron density compared to methoxy’s electron-donating effect, altering binding kinetics .
  • Steric bulk : The 3,3-dimethylbutan-2-yl group imposes greater steric hindrance than 2-phenylethyl, affecting receptor fit .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing (4-Bromophenyl)methylamine?

Answer:

  • Process controls :
    • In-line FTIR monitoring : Tracks amine consumption in real-time to standardize reaction endpoints .
    • Quality-by-design (QbD) : DOE (design of experiments) identifies critical parameters (e.g., stoichiometry, agitation rate) affecting purity .
  • By-product minimization : Scavenger resins (e.g., polymer-bound isocyanates) remove excess 4-bromobenzyl chloride .

Basic: What are the primary applications of (4-Bromophenyl)methylamine in materials science?

Answer:

  • Covalent organic polymers (COPs) : Serves as a building block for luminescent COPs via Suzuki-Miyaura cross-coupling, leveraging bromine for aryl-aryl bond formation .
  • Liquid crystals : The branched alkyl chain disrupts crystallinity, enabling mesophase formation in thermotropic materials .

Advanced: How can researchers validate the compound’s role in modulating enzyme activity using kinetic assays?

Answer:

  • Enzyme kinetics : Michaelis-Menten analysis (varying substrate concentrations) identifies competitive/non-competitive inhibition. For example, IC₅₀ values from fluorogenic assays (e.g., β-lactamase inhibition) quantify potency .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(4-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine

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